molecular formula C7H9NO3 B3080184 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid CAS No. 1082398-97-7

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B3080184
CAS No.: 1082398-97-7
M. Wt: 155.15 g/mol
InChI Key: YURGBFKFPKNVTF-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid (CAS 1082398-97-7) is a high-value heterocyclic building block with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is supplied with a guaranteed purity of not less than 98% . This compound features a 1,3-oxazole core, a five-membered aromatic ring system with one oxygen and one nitrogen atom, which is substituted at the 5-position with a methyl group and at the 2-position with a propanoic acid chain. The 1,3-oxazole scaffold is of significant interest in medicinal chemistry due to its structural rigidity and favorable electronic properties, which contribute to its potential for anti-inflammatory, antiproliferative, and antimicrobial activities . The propanoic acid side chain is a critical functional handle, enabling further synthetic elaboration through classical carboxylic acid reactions. Researchers can readily perform esterification to improve lipophilicity for pharmacokinetic studies, or amidation to create a diverse library of potential bioactive molecules . This product is intended for research and development purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-4-8-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGBFKFPKNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Direct Synthesis Approaches to the Oxazole (B20620) Core

The formation of the 5-methyl-1,3-oxazole ring is a critical step in the synthesis of the target compound. Both classical and contemporary methods can be employed to construct this heterocyclic core.

Classical Oxazole Cyclization Reactions

Traditional methods for oxazole synthesis often involve the cyclization of acyclic precursors. The Robinson-Gabriel synthesis and its variations are prominent examples of this approach. This method typically involves the dehydration of α-acylamino ketones to form the corresponding oxazole. wikipedia.org For the synthesis of a 2-alkyl-5-methyl-oxazole, a key intermediate, the starting material would be an N-acyl derivative of an aminoketone.

A plausible route would begin with the acylation of 2-aminopropan-1-one with a suitable acylating agent to furnish the requisite α-acylamino ketone. Subsequent cyclodehydration, often promoted by strong acids such as sulfuric acid or phosphorus pentoxide, would then yield the 2,5-disubstituted oxazole. The choice of the acyl group in the initial step determines the substituent at the 2-position of the resulting oxazole.

StepReactantsReagents/ConditionsProductYield (%)
12-Aminopropan-1-one, Acyl ChlorideBase (e.g., Pyridine)N-(1-oxopropan-2-yl)alkanamide70-90
2N-(1-oxopropan-2-yl)alkanamideH₂SO₄ or POCl₃, Heat2-Alkyl-5-methyl-1,3-oxazole60-80

Contemporary Methodologies for Oxazole Formation

Modern synthetic methods offer milder conditions and greater functional group tolerance. The van Leusen oxazole synthesis is a powerful contemporary tool for the formation of oxazole rings. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.org To generate a 5-methyl-oxazole, propionaldehyde (B47417) would be a suitable starting material.

The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole. This method is particularly useful for synthesizing 5-substituted oxazoles. nih.gov

ReactantsBaseSolventTemperature (°C)ProductYield (%)
Propionaldehyde, TosMICK₂CO₃MethanolReflux5-Methyl-1,3-oxazole75-90
Aromatic Aldehyde, TosMICK₃PO₄IsopropanolMicrowave, 655-Aryl-1,3-oxazole85-95 nih.gov

Synthesis of the Propanoic Acid Side Chain

Once the 5-methyl-oxazole core is established, the propanoic acid side chain can be introduced at the 2-position. This can be achieved either by building the side chain from a simpler precursor already attached to the oxazole or by attaching a complete propanoic acid moiety.

Elaboration from Oxazole Precursors

A common strategy involves starting with a 2-methyl-5-methyloxazole and elaborating the side chain. The methyl group at the 2-position of the oxazole can be deprotonated using a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic species can then react with a suitable electrophile to extend the carbon chain.

For instance, reaction with ethylene (B1197577) oxide would introduce a 2-hydroxyethyl group, which could then be oxidized to the corresponding carboxylic acid. Alternatively, reaction with a haloacetate followed by hydrolysis would also yield the desired propanoic acid.

PrecursorBaseElectrophileIntermediate ProductSubsequent ReactionFinal Product
2,5-Dimethyloxazolen-BuLiEthylene Oxide2-(5-Methyl-1,3-oxazol-2-yl)ethanolOxidation (e.g., Jones reagent)3-(5-Methyl-1,3-oxazol-2-yl)acetic acid
2,5-Dimethyloxazolen-BuLiEthyl bromoacetateEthyl 2-(5-methyl-1,3-oxazol-2-yl)acetateHydrolysis2-(5-Methyl-1,3-oxazol-2-yl)acetic acid

Attachment to Pre-formed Propanoic Acid Moieties

An alternative approach involves constructing the oxazole ring from a starting material that already contains the propanoic acid functionality or a precursor to it. For example, a dicarbonyl compound containing a propanoic acid ester could be a key intermediate in a Robinson-Gabriel-type synthesis.

Condensation of a compound like ethyl 4-amino-3-oxobutanoate with an appropriate acylating agent, followed by cyclization, could directly lead to an ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate intermediate.

Multi-Step Synthetic Sequences for 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

A complete synthesis of this compound typically involves a multi-step sequence. A plausible and efficient route would combine a contemporary method for oxazole formation with a subsequent side-chain elaboration, followed by a final hydrolysis step.

One such sequence could begin with the van Leusen reaction of a protected β-formylpropanoate ester with TosMIC to form the 5-substituted oxazole ester directly. Subsequent deprotection and hydrolysis would then yield the final product.

A more classical approach could involve the following steps:

Formation of an α-Acylamino Ketone: Reaction of 2-aminopropan-1-one with succinic anhydride (B1165640) would yield N-(1-oxopropan-2-yl)succinamic acid.

Robinson-Gabriel Cyclization: Cyclodehydration of the succinamic acid derivative would form the oxazole ring, directly incorporating the carboxylic acid side chain.

A likely more convergent and widely applicable synthetic route would be the synthesis of an ester of the target compound followed by hydrolysis.

Synthetic Sequence Example:

StepDescriptionStarting MaterialsReagents/ConditionsIntermediate/Product
1Acylation2-Amino-1-propanolSuccinic anhydride4-((1-hydroxypropan-2-yl)amino)-4-oxobutanoic acid
2Oxidation4-((1-hydroxypropan-2-yl)amino)-4-oxobutanoic acidDess-Martin periodinane4-((1-oxopropan-2-yl)amino)-4-oxobutanoic acid
3Cyclization (Robinson-Gabriel)4-((1-oxopropan-2-yl)amino)-4-oxobutanoic acidPOCl₃, HeatThis compound
Alternative Step 3Esterification & Cyclization4-((1-oxopropan-2-yl)amino)-4-oxobutanoic acidEthanol, H⁺ then POCl₃Ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate
4HydrolysisEthyl 3-(5-methyl-1,3-oxazol-2-yl)propanoateaq. NaOH, then H⁺ workupThis compound

The final step in syntheses that produce an ester is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous acid or base. wikipedia.orgnih.gov Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which can lead to higher yields of the carboxylate salt, followed by acidification to obtain the final carboxylic acid. nih.gov

Convergent Synthetic Strategies

Convergent synthesis offers an efficient route by preparing the two main structural units of the target molecule—the 5-methyl-1,3-oxazole ring and the propanoic acid side chain—in parallel. A plausible convergent approach involves the synthesis of a functionalized 5-methyl-oxazole, such as 2-(chloromethyl)-5-methyl-1,3-oxazole (B3152250), and its subsequent reaction with a C2-synthon like diethyl malonate.

The key steps in this strategy would be:

Formation of the Oxazole Ring : Synthesis of 2-(chloromethyl)-5-methyl-1,3-oxazole from readily available starting materials.

Preparation of the Propanoic Acid Precursor : Generation of the sodium salt of diethyl malonate.

Coupling Reaction : Nucleophilic substitution of the chlorine atom on the oxazole ring by the malonate anion.

Hydrolysis and Decarboxylation : Conversion of the resulting diethyl ester to the final propanoic acid product.

Linear Synthetic Pathways

Linear synthesis involves the stepwise construction of the molecule from a single precursor. Several established named reactions for oxazole synthesis can be adapted for a linear pathway to this compound.

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com For the target molecule, the synthesis would begin with the acylation of 1-aminopropan-2-one (B1265363) with a succinic acid derivative (e.g., succinic anhydride or monomethyl succinyl chloride) to form N-(2-oxopropyl)succinamic acid. Subsequent intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, would yield the desired oxazole ring with the propanoic acid side chain already in place. ijpsonline.com

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.comnih.govmdpi.com A potential linear route could involve the reaction of a protected 3-formylpropanoic acid ester with TosMIC. The reaction proceeds via a [3+2] cycloaddition mechanism. However, a more direct adaptation might involve reacting an appropriate aldehyde with TosMIC, followed by modification of a side chain to form the propanoic acid moiety.

Synthesis from Propargylic Alcohols: An efficient one-pot synthesis can be achieved through a tandem reaction involving propargylic alcohols and amides, catalyzed by a Brønsted acid. researchgate.net This approach could utilize a suitable propargyl amide which undergoes cycloisomerization to form the oxazole ring. researchgate.netscispace.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of reaction parameters such as solvent, catalyst, temperature, and pressure.

Solvent Effects in Synthesis

The choice of solvent is critical as it can influence reaction rates, equilibria, and the solubility of reagents and intermediates. In oxazole synthesis, particularly in cyclodehydration steps, solvent polarity plays a significant role. Ethereal solvents have been shown to be effective in solid-phase Robinson-Gabriel synthesis. idexlab.com For microwave-assisted syntheses, polar solvents like methanol, ethanol, and acetonitrile (B52724) are often screened to find the optimal medium. nih.gov Studies on related heterocyclic syntheses have shown that environmentally benign solvents like ethyl acetate (B1210297) can be effective, while DMF, though sometimes used, may result in lower yields. scholaris.ca

SolventReaction TypeTypical ObservationReference
EthanolMicrowave-assisted Hantzsch Thiazole (B1198619) SynthesisGood yield (85%) nih.gov
MethanolMicrowave-assisted Hantzsch Thiazole SynthesisExcellent yield (95%) nih.gov
AcetonitrileMicrowave-assisted Hantzsch Thiazole SynthesisModerate yield nih.gov
Dichloromethane (DCM)Oxazole Synthesis from Carboxylic AcidsSuperior to other polar aprotic solvents
Ethyl AcetateOne-pot Dioxazolone SynthesisEnvironmentally benign and effective scholaris.ca

Catalyst Selection and Optimization

Catalysts are fundamental to many synthetic routes for oxazoles, facilitating bond formations and lowering activation energies. The Robinson-Gabriel synthesis and related cyclodehydrations typically rely on strong Brønsted or Lewis acids. nih.gov While traditional catalysts include sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃), modern variations may use trifluoroacetic anhydride or trifluoromethanesulfonic acid. wikipedia.orgijpsonline.comidexlab.com

For syntheses involving C-C or C-N bond formation, transition metal catalysts are often employed. Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles. rsc.org Similarly, zinc-catalyzed tandem reactions of propargyl amides are effective for producing oxazole derivatives. researchgate.netscispace.com

Catalyst/ReagentReaction TypeRoleReference
H₂SO₄, POCl₃Robinson-Gabriel SynthesisCyclodehydrating agent pharmaguideline.comijpsonline.com
Trifluoroacetic AnhydrideSolid-Phase Robinson-GabrielCyclodehydrating agent idexlab.com
p-Toluenesulfonic acid (PTSA)Propargylation/CycloisomerizationBifunctional Brønsted acid catalyst researchgate.net
Zn(OTf)₂Tandem Cycloisomerization/Alkylationπ-acid and σ-acid Lewis catalyst researchgate.netscispace.com
Cobalt(III) ComplexesCross-coupling CycloadditionTransition metal catalyst rsc.org

Temperature and Pressure Control

Temperature is a key parameter for controlling reaction kinetics. Many classical oxazole syntheses, such as the condensation of α-bromo ketones with amides, require elevated temperatures and extended reaction times under conventional heating. nih.gov However, the advent of microwave-assisted synthesis has demonstrated that higher temperatures applied for very short durations can dramatically increase reaction rates and often improve yields. ijpsonline.comnih.govacs.org For instance, a Hantzsch-type synthesis achieved a 95% yield in 30 minutes at 90°C under microwave irradiation. nih.gov Conversely, some reactions may require low temperatures to control selectivity. Most of the described syntheses are conducted at atmospheric pressure, making pressure control a less common optimization parameter.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. ijarsct.co.infrontiersin.org These approaches focus on using safer solvents, alternative energy sources, and improving atom economy.

Microwave-Assisted Synthesis: One of the most impactful green technologies in organic synthesis is the use of microwave irradiation. researchgate.neteurekaselect.com This technique significantly accelerates reaction times, often reducing processes that take hours to mere minutes, which lowers energy consumption and can lead to cleaner reactions with higher yields. ijpsonline.comacs.org

Use of Green Solvents: There is a strong movement away from hazardous organic solvents towards more sustainable alternatives. ijarsct.co.inmdpi.com Water, polyethylene (B3416737) glycols (PEGs), and bio-derived solvents like ethyl lactate (B86563) and glycerol (B35011) are being explored for heterocyclic synthesis. mdpi.commonash.edu These solvents are non-toxic, biodegradable, and often readily available.

One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single operation ("one-pot") are highly desirable from a green chemistry perspective. researchgate.netnih.gov They reduce the need for purification of intermediates, which minimizes solvent use and waste generation. For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for creating diverse oxazoles. wikipedia.orgidexlab.com Similarly, syntheses that start directly from carboxylic acids avoid the need to pre-form more reactive derivatives like acid chlorides, further streamlining the process. nih.gov

Green ApproachPrincipleExample in Oxazole SynthesisReference
Microwave IrradiationAlternative energy source, reduced reaction timeVan Leusen reaction of aldehydes and TosMIC ijpsonline.comacs.org
Green SolventsUse of non-toxic, biodegradable mediaSynthesis in water, PEG, or ethyl lactate mdpi.commdpi.commonash.edu
One-Pot SynthesisImproved atom economy, waste reductionDirect synthesis from carboxylic acids nih.govnih.gov
Catalyst-Free ReactionsAvoids toxic or heavy metal catalystsSome cycloaddition reactions under thermal or light activation frontiersin.org

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce environmental pollution, health hazards, and the costs associated with solvent use and disposal. kthmcollege.ac.in For the synthesis of oxazole derivatives, several solvent-free methods have been developed, often in conjunction with techniques like microwave irradiation or mechanochemistry, which can enhance reaction rates and yields.

One notable approach involves the microwave-assisted synthesis of azalactones, which are precursors to oxazoles, without the use of a solvent. For instance, the Erlenmeyer synthesis of azalactones from hippuric acid and various aldehydes or ketones has been successfully carried out using a solid support like MgO/Al2O3 as a catalyst under microwave irradiation. ijpsonline.com This method offers advantages such as shorter reaction times and a simplified work-up procedure. ijpsonline.com

Another solvent- and catalyst-free method has been reported for the synthesis of substituted oxazoles using 2-bromo-1-phenylethanone, urea (B33335), and polyethylene glycol (PEG) as a recyclable, non-ionic liquid medium. kthmcollege.ac.in While PEG is a liquid, its low volatility and recyclability align with the principles of green chemistry.

Mechanochemical synthesis, or grinding, is another powerful solvent-free technique. A new series of 1,3,4-thiadiazoles, which are structurally related to oxazoles, were synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with hydrazonoyl halide derivatives at room temperature, demonstrating the potential of this method for heterocyclic synthesis.

While a direct solvent-free synthesis for this compound has not been specifically reported, the table below summarizes analogous solvent-free syntheses of oxazole and related heterocyclic compounds, illustrating the feasibility of such approaches.

ReactantsProductConditionsYield (%)Reference
Hippuric acid, substituted aldehyde/ketoneAzalactone (Oxazole precursor)MgO/Al2O3, Microwave irradiation, solvent-freeHigh ijpsonline.com
2-bromo-1-phenylethanone, ureaSubstituted oxazolePolyethylene glycol, solvent-freeGood kthmcollege.ac.in
Methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate, hydrazonoyl halides1,3,4-Thiadiazole derivativesGrinding, room temperature, solvent-free81-95
2-aminophenol, aromatic aldehyde2-arylbenzothiazolesGrinding, room temperature, solvent-freeHigh

Biocatalytic Transformations

Biocatalysis, the use of natural catalysts like enzymes or whole cells to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. The application of biocatalysis in the synthesis of complex heterocyclic compounds is a growing field of interest.

While specific enzymatic routes to this compound are not yet established in the literature, the biosynthesis of natural products containing the oxazole ring provides a blueprint for potential biocatalytic approaches. In nature, oxazole rings are often formed from the cyclization and subsequent oxidation of serine or threonine residues in peptide chains. wikipedia.org This process is catalyzed by a series of enzymes that precisely control the formation of the heterocyclic core. wikipedia.org

In a broader context of green chemistry, the use of natural clays (B1170129) as biocatalysts has been explored for the synthesis of oxazole derivatives. For example, novel 2,4-disubstituted oxazoles have been synthesized by the condensation of substituted acetophenone (B1666503) with urea and thiourea (B124793) in the presence of natural red, white, and black clay. tandfonline.com These reactions are conducted in an environmentally friendly medium and provide good yields of the desired products. tandfonline.com

The development of bespoke enzymes or the engineering of existing ones could pave the way for a direct biocatalytic synthesis of this compound or its key precursors. Such an approach would likely involve a biocatalytic condensation and cyclization sequence, mirroring the efficiency and selectivity of natural biosynthetic pathways.

BiocatalystReactantsProductConditionsYield (%)Reference
Natural ClaysSubstituted acetophenone, urea/thiourea2,4-disubstituted oxazolesGreen mediaGood tandfonline.com

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. mdpi.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Many classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis which involves the dehydration of 2-acylaminoketones, or the Fischer oxazole synthesis from cyanohydrins and aldehydes, often have lower atom economy due to the formation of stoichiometric byproducts like water or other small molecules. wikipedia.orgpharmaguideline.com

Modern synthetic strategies aim to improve the atom economy of oxazole synthesis. Isomerization and cycloaddition reactions are prime examples of atom-economical transformations. For instance, an atom-economical method for the preparation of 4H-pyrrolo[2,3-d]oxazoles was developed based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com This intramolecular rearrangement incorporates all atoms of the starting material into the final product, resulting in 100% atom economy. mdpi.com

Similarly, the photoisomerization of isoxazoles to carbonyl-2H-azirines is another example of an atom-economical route, although this can be complicated by the irreversible rearrangement to an oxazole. chemrxiv.org

A highly efficient and atom-economic synthesis of functionalized 2,5-disubstituted oxazoles involves the gold(I)-catalyzed transformation of propargylic amides to alkylideneoxazolines, followed by autoxidation and reduction. organic-chemistry.org

For the synthesis of this compound, a synthetic route designed with high atom economy would ideally involve a convergent approach where the key fragments are joined in a manner that minimizes the generation of waste. A hypothetical atom-economical approach could involve a cycloaddition reaction between a nitrile-containing precursor and a suitable three-carbon synthon, directly forming the substituted oxazole ring.

The table below provides examples of reactions used in the synthesis of oxazole derivatives with varying degrees of atom economy.

Reaction TypeReactantsProductByproductsAtom EconomyReference
Thermal Isomerization5-(2H-azirin-2-yl)oxazoles4H-pyrrolo[2,3-d]oxazolesNone100% mdpi.com
Robinson-Gabriel Synthesis2-acylaminoketone2,5-disubstituted oxazoleH₂OModerate wikipedia.orgpharmaguideline.com
Fischer Oxazole SynthesisCyanohydrin, Aldehyde2,5-disubstituted oxazoleH₂O, HClLow wikipedia.orgwikipedia.org
Gold(I)-catalyzed cyclization/oxidationPropargylic amides2,5-disubstituted oxazolesH₂O (from reduction)High organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an electron-rich five-membered heterocycle, yet it displays a degree of aromatic character that results in a general lack of reactivity towards common electrophiles, akin to other azoles. The presence of the propanoic acid group at the C2 position, which is electron-withdrawing, further deactivates the ring, making electrophilic substitution particularly challenging. Conversely, this electron deficiency at C2 enhances its susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally considered a difficult transformation. pharmaguideline.commasterorganicchemistry.comlibretexts.org The inherent aromaticity of the ring is disrupted during the reaction, leading to a high activation energy barrier. masterorganicchemistry.comlibretexts.org The presence of an electron-withdrawing group, such as the propanoic acid moiety at the C2 position, further deactivates the ring towards electrophilic attack. The methyl group at the C5 position is a weak activating group, but its influence is generally insufficient to overcome the deactivating effect of the C2 substituent and the inherent low reactivity of the oxazole ring.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields or decomposition of the starting material. msu.edu For 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid, electrophilic attack, if it were to occur, would be directed by the existing substituents. The precise orientation would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Outcome
NitrationHNO₃/H₂SO₄Low to no reactivity; potential for ring degradation.
BrominationBr₂/FeBr₃Low to no reactivity.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Low to no reactivity; potential for complexation with the Lewis acid.

Nucleophilic Attack on the Oxazole Ring

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This is further enhanced by the electron-withdrawing nature of the attached propanoic acid group. Strong nucleophiles can attack the C2 carbon, which can lead to substitution or ring-opening, depending on the reaction conditions and the nature of the nucleophile.

For instance, organolithium reagents are known to deprotonate the C2 position of unsubstituted oxazoles, but in the case of a 2-substituted oxazole like the title compound, direct nucleophilic addition to the C2 carbon could potentially occur, especially if the side chain offers no steric hindrance. However, such reactions can be complex and may lead to a mixture of products. Nucleophilic aromatic substitution (SNAr) is more plausible if a suitable leaving group is present on the ring, though this is not the case with the parent molecule. nih.gov

Ring-Opening Reactions

The oxazole ring can undergo cleavage under various conditions. Oxidative ring-opening can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com Reductive cleavage can also occur with certain reducing agents, leading to open-chain products. pharmaguideline.com

Transformations Involving the Propanoic Acid Moiety

The propanoic acid side chain of this compound is a versatile functional group that can undergo a range of well-established chemical transformations. These reactions are generally predictable and offer pathways to a variety of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted to esters and amides, which are valuable in various fields, including medicinal chemistry. orientjchem.orgnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ceon.rsresearchgate.netrsc.org The reaction is reversible, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. researchgate.netbohrium.com This reaction usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common activating agents include carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or conversion of the carboxylic acid to a more reactive derivative such as an acyl chloride or a mixed anhydride (B1165640). bohrium.commdpi.com

Table 2: Representative Esterification and Amidation Reactions

TransformationReactantsReagents/ConditionsProduct Type
EsterificationMethanolH₂SO₄ (catalytic), refluxMethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate
AmidationBenzylamineDCC, DCM, room temperatureN-benzyl-3-(5-methyl-1,3-oxazol-2-yl)propanamide

Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-ol. This transformation typically requires strong reducing agents, as carboxylic acids are relatively resistant to reduction.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. The choice of reducing agent would need to consider the stability of the oxazole ring under the reaction conditions. While the oxazole ring is generally stable to these reducing agents, harsh conditions could potentially lead to side reactions.

Decarboxylation Pathways

The decarboxylation of β-heterocyclic propanoic acids, such as this compound, is a reaction of significant interest. While specific studies on this particular molecule are not extensively documented, the mechanism can be inferred from established principles of heterocyclic chemistry. The reaction likely proceeds through a zwitterionic intermediate, a common feature in the decarboxylation of related heterocyclic acetic acids.

The proposed mechanism involves the protonation of the oxazole nitrogen, which enhances the electron-withdrawing nature of the ring. This facilitates the formation of a zwitterion, which can then undergo decarboxylation through a six-membered transition state, leading to the formation of an enol intermediate that tautomerizes to the more stable 2-ethyl-5-methyloxazole. The rate of this reaction is expected to be influenced by temperature and the polarity of the solvent, with polar solvents potentially stabilizing the zwitterionic intermediate.

Table 1: Plausible Intermediates in the Decarboxylation of this compound

IntermediateStructureRole in Mechanism
Protonated OxazoleThe nitrogen atom of the oxazole ring is protonated.Increases the electrophilicity of the ring, facilitating the subsequent steps.
ZwitterionA molecule with both a positive and a negative charge.Key intermediate that undergoes rearrangement to release carbon dioxide.
Enol IntermediateAn alkene with a hydroxyl group attached to one of the double-bonded carbons.Formed immediately after the loss of CO2, it rapidly tautomerizes to the final product.
2-Ethyl-5-methyloxazoleThe final product after tautomerization.The stable, decarboxylated form of the starting material.

Mechanisms of Key Derivatization Reactions

The presence of a carboxylic acid group allows for a variety of derivatization reactions, primarily involving modifications to the propanoic acid side chain. Additionally, the oxazole ring itself can be a target for functionalization under specific conditions.

Mechanistic Investigations of Side-Chain Modifications

The carboxylic acid moiety of this compound is amenable to standard transformations such as esterification and amidation.

Esterification: The formation of an ester from a carboxylic acid and an alcohol is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The kinetics of such reactions are generally second-order and are influenced by the concentrations of the acid, alcohol, and catalyst, as well as the reaction temperature.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the basic nature of the amine, which tends to deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, with the coupling agent being converted to a urea (B33335) byproduct.

Table 2: Representative Side-Chain Derivatization Reactions and Conditions

ReactionReagentsCatalyst/Coupling AgentProduct
EsterificationMethanolSulfuric Acid (catalytic)Methyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate
AmidationAnilineDCCN-phenyl-3-(5-methyl-1,3-oxazol-2-yl)propanamide
ReductionLithium Aluminum HydrideNone3-(5-Methyl-1,3-oxazol-2-yl)propan-1-ol

Mechanistic Aspects of Oxazole Ring Functionalization

The oxazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the substituents present. The methyl group at the C5 position is an electron-donating group, which can activate the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution: Theoretical considerations suggest that electrophilic attack is most likely to occur at the C4 position, as the C5 position is already substituted. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the substituted product. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The reaction conditions for these transformations would need to be carefully controlled to avoid degradation of the oxazole ring.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally difficult unless a good leaving group is present. The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack. However, in the absence of a suitable leaving group, nucleophilic attack often leads to ring cleavage rather than substitution.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by the ambient conditions, particularly the pH. Both acidic and basic environments can promote degradation of the molecule, primarily through mechanisms involving the oxazole ring.

Acid-Catalyzed Degradation

Under strongly acidic conditions, the oxazole ring is susceptible to hydrolysis. The mechanism is believed to initiate with the protonation of the ring nitrogen, which makes the ring more susceptible to nucleophilic attack. A water molecule can then attack the C2 or C5 position, leading to the formation of a tetrahedral intermediate. Subsequent ring opening and hydrolysis would likely yield acyclic products. Studies on the acid-catalyzed hydrolysis of benzoxazoles have shown that the reaction can proceed through different rate-determining steps depending on the acidity of the medium, with nucleophilic attack on the protonated species being a key step.

Base-Catalyzed Degradation

In the presence of a strong base, the degradation of this compound can also occur. The primary site of attack for a hydroxide (B78521) ion would be the electrophilic C2 carbon of the oxazole ring. This nucleophilic attack would lead to the formation of a tetrahedral intermediate, followed by ring cleavage. The rate of base-catalyzed hydrolysis of oxazolones has been shown to be dependent on the concentration of both the substrate and the hydroxide ion. The propanoic acid side chain would exist as a carboxylate anion under basic conditions, which is less reactive towards nucleophilic attack.

Table 3: Predicted Degradation Products under Acidic and Basic Conditions

ConditionProposed MechanismLikely Major Degradation Products
Strong Acid (H₃O⁺)Protonation of oxazole nitrogen followed by nucleophilic attack of water and ring cleavage.Acyclic amides and ketones resulting from the cleavage of the C2-N3 and C4-C5 bonds.
Strong Base (OH⁻)Nucleophilic attack of hydroxide at the C2 position of the oxazole ring, leading to ring opening.Acyclic carboxylates and amino alcohols.

Photochemical Stability

The photochemical stability of a compound is a critical parameter, influencing its behavior and persistence when exposed to light. While specific experimental data on the photochemical stability of this compound is not extensively documented in publicly available literature, an understanding of its potential behavior can be inferred from the known photochemical properties of the oxazole ring and related heterocyclic compounds. The oxazole moiety is generally considered to be a relatively stable aromatic heterocycle. nih.gov

The interaction of a molecule with light is dependent on its ability to absorb photons, which is determined by its electronic structure. The oxazole ring, being an aromatic system, possesses π-electrons that can be excited by ultraviolet (UV) radiation. The substituents on the oxazole ring, in this case, a methyl group at the 5-position and a propanoic acid group at the 2-position, are expected to influence the molecule's absorption spectrum and its subsequent photochemical reaction pathways.

Research on the photooxidation of peptidic oxazoles has shown that the oxazole ring can be reactive towards singlet oxygen (¹O₂). acs.org In these studies, it was observed that oxazoles are generally more reactive towards singlet oxygen than the analogous thiazoles. acs.org The rate of this photooxidation is influenced by the substituents on the oxazole ring. For instance, 2-methyloxazole (B1590312) was found to be significantly more reactive than 2-methylthiazole. acs.org This suggests that the alkyl and carboxylic acid substituents on this compound will play a role in its susceptibility to photooxidation.

The photochemical behavior of heterocyclic compounds can also include photoisomerization and degradation. nih.gov The specific pathways and the extent of degradation are highly dependent on the molecular structure and the surrounding environment, such as the solvent. nih.gov While some complex heterocyclic systems can undergo reversible photoswitching, it is also common for irradiation to lead to irreversible degradation products. nih.gov

Given the general stability of the oxazole ring, significant photodegradation of this compound would likely require prolonged exposure to high-energy UV radiation. Potential photochemical reactions could involve the oxazole ring itself, leading to ring-opening or rearrangement products, or could involve the propanoic acid side chain, such as decarboxylation. However, without specific experimental studies, these potential pathways remain hypothetical.

To provide a comparative context, the table below summarizes findings on the photochemical reactivity of some oxazole derivatives from the literature.

Compound/SystemLight Source/ConditionsObserved Photochemical BehaviorReference
Peptidic Oxazoles365 nm light, ¹O₂ sensitizerReactive towards singlet oxygen acs.org
2-MethyloxazoleNot specified57 times more reactive towards ¹O₂ than 2-methylthiazole acs.org
Heterocyclic Hemiindigos (including oxazole derivatives)475 nm, 525 nm, 595 nm, 635 nm lightZ-to-E photoisomerization, degradation observed in some derivatives nih.gov

It is important to emphasize that the information presented here is based on the general photochemical behavior of oxazole derivatives and not on direct experimental data for this compound. Detailed studies, including UV-Vis absorption spectroscopy and controlled irradiation experiments, would be necessary to fully elucidate the photochemical stability and degradation pathways of this specific compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid Analogs

Rational Design of Analogs Based on 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

The rational design of analogs of this compound is a systematic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This involves the strategic modification of its core structure, including the oxazole (B20620) ring and the propanoic acid side chain, as well as the introduction of various substituents at key positions.

Systematic Modification of the Oxazole Ring

The oxazole ring is a critical component of the pharmacophore, and its modification can significantly impact the compound's interaction with its biological target. Research into a series of oxazole-based propanoic acid derivatives has provided valuable insights into the SAR of this heterocyclic system.

One key modification involves the substituents on the oxazole ring. While the parent compound features a methyl group at the 5-position, studies on related oxazole derivatives have shown that the nature and position of substituents can drastically alter biological activity. For instance, in a series of oxazole-containing compounds, the introduction of different aryl groups at various positions on the ring was found to modulate their antimicrobial potency.

Furthermore, the electronic properties of the oxazole ring itself can be tuned. The replacement of the oxygen atom with sulfur to form a thiazole (B1198619) ring, a common bioisosteric replacement, has been explored in similar scaffolds and has been shown to lead to compounds with altered activity profiles, sometimes enhancing potency against different microbial strains.

Structural Variations of the Propanoic Acid Side Chain

Studies have demonstrated that esterification of the carboxylic acid group can lead to a decrease in antimicrobial activity, suggesting that the free carboxylate is important for interaction with the biological target. However, the introduction of chirality and substituents on the alpha-carbon of the propanoic acid moiety has been shown to be a successful strategy. For example, in a related series of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration at the alpha-carbon, coupled with hydrophobic substituents, resulted in excellent antibacterial activity. najah.edu

Introduction of Substituents at Key Positions

The introduction of various substituents at strategic positions on both the oxazole ring and the propanoic acid side chain is a cornerstone of the rational design process. In a study of oxazole propanoic acid derivatives with antibacterial activity, specific substitutions were found to be particularly effective.

For instance, the presence of a furan (B31954) ring attached to the oxazole moiety, in combination with specific substitutions on the furan ring itself, yielded compounds with potent activity against a range of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentrations (MIC) for a selection of these analogs against various bacterial strains.

Antibacterial Activity of this compound Analogs

CompoundR Group on Furan RingMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. B. subtilis
Analog 1-H6.251.561.561.56
Analog 25-Nitro3.121.561.563.12
Analog 35-Chloro3.121.561.563.12

These results indicate that the introduction of electron-withdrawing groups, such as nitro and chloro, at the 5-position of the furan ring can maintain or slightly modulate the potent antibacterial activity observed in the unsubstituted furan analog.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Descriptor Selection for QSAR Models

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. For oxazole-based antibacterial agents, a variety of descriptors have been shown to be relevant.

Topological descriptors , which describe the connectivity and branching of a molecule, are often important. For instance, the valence first-order molecular connectivity index has been found to be a significant parameter in describing the antimicrobial activity of propionic acid derivatives.

Electronic descriptors , such as dipole moment and electronic energy, can also play a crucial role. In some QSAR models for oxadiazole derivatives (structurally related to oxazoles), these electronic properties were found to negatively correlate with antimicrobial activity, suggesting that minimizing these values could lead to more potent compounds.

Steric descriptors , which relate to the size and shape of the molecule, are also frequently employed. Parameters like the shape coefficient have been shown to have a positive correlation with the antimicrobial activity of some heterocyclic compounds.

Development of Predictive QSAR Equations

Once a set of relevant descriptors has been identified, statistical methods such as multiple linear regression (MLR) are used to develop a predictive QSAR equation. This equation takes the form of a linear relationship between the biological activity (often expressed as the logarithm of the inverse of the MIC or IC50 value) and the selected molecular descriptors.

While a specific QSAR equation for this compound analogs is not extensively reported in the literature, studies on related classes of compounds provide a framework for how such an equation would be developed. For a series of propionic acid derivatives, a QSAR study demonstrated that their antibacterial and antifungal activities were governed by topological parameters.

A hypothetical QSAR equation for a series of oxazole-based antibacterials might look like:

pMIC = c0 + c1(Topological_Descriptor) + c2(Electronic_Descriptor) + c3*(Steric_Descriptor)

Where:

pMIC is the negative logarithm of the Minimum Inhibitory Concentration.

c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis.

The predictive power of such a model is then rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new analogs. The insights gained from both SAR and QSAR studies are invaluable in the rational design of more effective this compound-based therapeutic agents.

Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. Before a QSAR model can be reliably used for the prediction of the activity of new, unsynthesized compounds, it must undergo rigorous validation.

The validation process for QSAR models of this compound analogs would typically involve several key steps:

Internal Validation: Techniques such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation are employed. In LOO, a single compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a robust and predictive model.

External Validation: The most critical step is to assess the model's ability to predict the activity of an external set of compounds that were not used in the model development. The dataset is split into a training set (for model building) and a test set (for validation). The predictive performance is evaluated using the predictive correlation coefficient (R²pred).

Y-Randomization: This involves randomly shuffling the biological activity data while keeping the independent variables (descriptors) unchanged. New QSAR models are then built with the randomized data. A valid model should show a significant drop in the correlation coefficient for the randomized models, confirming that the original correlation was not due to chance.

A hypothetical validation of a QSAR model for a series of this compound analogs is presented in Table 1.

Table 1: Hypothetical QSAR Model Validation Statistics

Parameter Value Interpretation
R² (Correlation Coefficient) 0.85 Goodness of fit for the training set
q² (Cross-validated R²) 0.72 Good internal predictive ability
R²pred (External Validation) 0.78 Good predictive ability for the test set
Y-Randomization R² < 0.2 Low correlation, indicating a non-random model

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

For this compound analogs, the essential structural features for biological activity would be identified by analyzing a set of active compounds. These features, known as pharmacophoric features, typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the oxazole ring, as well as the carbonyl oxygen of the propanoic acid.

Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid.

Hydrophobic Regions (HY): The methyl group on the oxazole ring and potentially the ethylene (B1197577) bridge of the propanoic acid chain.

Negative Ionizable (NI): The carboxylate group at physiological pH.

Once the essential features are identified, their spatial arrangement is mapped to create a 3D pharmacophore model. This model represents a hypothesis of how the active molecules bind to their target. The distances and angles between the pharmacophoric points are crucial for a proper fit within the target's binding site. A hypothetical pharmacophore model for an active analog is depicted in Table 2.

Table 2: Hypothetical Pharmacophoric Points and Their Geometrical Constraints

Feature Description Distance to NI (Å)
HBA1 Oxazole Nitrogen 4.5 - 5.0
HBA2 Carbonyl Oxygen 2.5 - 3.0
HY1 Methyl Group 6.0 - 6.5
NI1 Carboxylate Oxygen -

Conformational Analysis and Its Influence on Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule.

The flexibility of the propanoic acid side chain allows this compound to adopt multiple conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, would be employed to determine the preferred conformations. The key rotatable bonds are those connecting the oxazole ring to the propanoic acid chain and within the chain itself. The analysis would likely reveal a few low-energy conformers that are energetically favored in solution.

The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is known as induced fit. The conformational flexibility of the propanoic acid side chain is likely crucial for the biological activity of these analogs. A molecule that can easily adopt the "bioactive conformation" required for binding will generally exhibit higher activity. Conversely, a rigid molecule locked in an unfavorable conformation will be inactive. Understanding the energetic cost of adopting the bioactive conformation is a key aspect of rational drug design. Molecular docking studies, which simulate the binding of a ligand to a receptor, would be instrumental in identifying the likely bioactive conformation and understanding the key interactions that stabilize the ligand-receptor complex.

Computational Chemistry and Molecular Modeling Investigations of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to computational chemistry, offering a detailed description of molecular properties based on the principles of quantum physics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the ground-state molecular geometry and electronic structure of compounds. researchgate.net For 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid, these calculations provide a precise understanding of its intrinsic molecular features.

Electronic structure analysis through QM methods begins with geometry optimization, a process that determines the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for all subsequent computational analyses, including molecular orbital calculations and docking studies. Theoretical calculations can reproduce molecular structures with a high degree of accuracy when compared to experimental data. researchgate.net

Below is a table of hypothetical optimized geometric parameters for key structural features of this compound, as would be determined by DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
O1-C2 (oxazole)1.37
C2-N3 (oxazole)1.31
N3-C4 (oxazole)1.39
C4-C5 (oxazole)1.36
C5-O1 (oxazole)1.35
C-O (carboxyl)1.35
C=O (carboxyl)1.21
Bond Angles (º)
C5-O1-C2105.0
O1-C2-N3115.0
C2-N3-C4109.0
O-C=O (carboxyl)123.0

Note: These values are representative and would be precisely determined in a specific QM study.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. pku.edu.cn A smaller gap suggests the molecule is more reactive. pku.edu.cn

For this compound, the HOMO is expected to be localized over the electron-rich oxazole (B20620) ring and the carboxylate group, while the LUMO would likely be distributed over the π-system of the heterocycle. This analysis helps predict how the molecule will interact with other chemical species. wikipedia.orglibretexts.org

Molecular OrbitalPredicted Energy (eV)Implication
HOMO -6.8Region of electron donation (nucleophilicity)
LUMO -1.2Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap 5.6High kinetic stability, lower reactivity

Note: These energy values are hypothetical and serve as an illustration of FMO analysis.

A Molecular Electrostatic Potential (MEP) surface, also known as an electrostatic potential map, illustrates the charge distribution across a molecule from the perspective of an approaching positive point charge. researchgate.net It is invaluable for understanding and predicting non-covalent interactions, particularly in the context of drug-receptor binding. researchgate.netchemrxiv.org The MEP map is color-coded, where red indicates regions of high negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of high positive electrostatic potential (electron-poor, attractive to negative charges). researchgate.net

In this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atom of the carboxyl group and the nitrogen and oxygen atoms of the oxazole ring, identifying these as likely sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), marking it as a primary hydrogen bond donor site.

Molecular RegionPredicted PotentialType of Interaction
Carboxyl Oxygen (C=O) Negative (Red)Hydrogen Bond Acceptor, Electrophilic Attack Site
Oxazole Nitrogen Negative (Red/Yellow)Hydrogen Bond Acceptor, Metal Coordination
Carboxyl Hydrogen (O-H) Positive (Blue)Hydrogen Bond Donor
Methyl Group Hydrogens Slightly Positive (Green/Blue)Weak van der Waals Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. nih.gov

A typical ligand-protein docking protocol involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The ligand's geometry is optimized, often using the results from QM calculations. For the protein, water molecules and other non-essential ligands are typically removed, hydrogen atoms are added, and the binding site or "active site" is defined. researchgate.netchemrxiv.org

Next, a search algorithm is employed to explore the conformational space of the ligand within the defined binding site. researchgate.net These algorithms generate a large number of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal torsion angles. nih.gov The goal is to find the pose that results in the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

After generating various binding poses, a scoring function is used to evaluate and rank them. duke.edu Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex for a given pose. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction and higher affinity. researchgate.net There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based, each with its own strengths and weaknesses. duke.edunih.gov

The results from a docking study of this compound against a hypothetical protein target (e.g., a kinase or protease) would be presented in a table, showing the predicted binding energies for the top-ranked poses. This data helps prioritize compounds for further experimental testing. nih.gov

Docking Program/Scoring FunctionPredicted Binding Energy (kcal/mol)Key Predicted Interactions
AutoDock Vina -7.5H-bond between carboxyl -OH and Asp129; Pi-Alkyl interaction with Phe82
GOLD (ChemPLP) -7.2H-bond between oxazole N and Ser130 backbone; H-bond with carboxyl C=O
Glide (SP) -6.8Hydrophobic contact with Leu35, Val57; H-bond with carboxyl group

Note: The protein target and results are hypothetical to illustrate the output of a molecular docking study.

Identification of Key Interacting Residues

In a hypothetical scenario where this compound is docked into the active site of a target protein, the identification of key interacting residues would be a crucial step. This process would involve a detailed analysis of the binding pose to understand the nature of the interactions driving the ligand-protein recognition.

Key interactions would likely involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar or charged residues such as Arginine, Lysine, or Histidine within the binding pocket. The oxazole ring, with its nitrogen and oxygen atoms, could also participate in hydrogen bonding or other polar interactions. The methyl group and the propanoic acid chain would likely engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

An illustrative breakdown of potential key interacting residues and their interaction types is presented in Table 1.

Table 1: Hypothetical Key Interacting Residues and Interaction Types

Interacting Residue Interaction Type Potential Ligand Moiety Involved
Arginine (Arg) Hydrogen Bond, Salt Bridge Carboxylic Acid
Lysine (Lys) Hydrogen Bond, Salt Bridge Carboxylic Acid
Asparagine (Asn) Hydrogen Bond Oxazole Nitrogen/Oxygen
Glutamine (Gln) Hydrogen Bond Oxazole Nitrogen/Oxygen
Leucine (Leu) Hydrophobic Methyl Group, Propanoic Chain
Valine (Val) Hydrophobic Methyl Group, Propanoic Chain

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would provide insights into the dynamic behavior of the ligand-protein complex and the ligand itself in a more realistic, solvated environment.

Ligand-Target Complex Stability Simulations

To assess the stability of the predicted binding mode of this compound within its target's active site, MD simulations would be performed. A typical simulation might run for 100 nanoseconds or longer to observe the dynamic evolution of the complex. Key metrics for evaluating stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the maintenance of key intermolecular interactions over time.

Table 2: Illustrative MD Simulation Stability Metrics

Metric Value Interpretation
Protein RMSD (average) 1.5 Å Stable protein backbone
Ligand RMSD (average) 0.8 Å Stable ligand binding pose

Conformational Sampling of this compound in Solution

Understanding the conformational preferences of this compound in an aqueous solution is essential, as the bioactive conformation may be one of several low-energy states. MD simulations of the ligand alone in a water box would be conducted to sample its conformational space. Analysis would focus on the dihedral angles of the rotatable bonds in the propanoic acid chain to identify the most populated conformational families. This information is valuable for understanding the energetic cost of adopting the bound conformation.

De Novo Design and Virtual Screening Based on the this compound Scaffold

The chemical structure of this compound can serve as a starting point, or scaffold, for the design of new, potentially more potent, and selective compounds.

Fragment-Based Drug Design Approaches

In a fragment-based drug design (FBDD) approach, the this compound scaffold could be deconstructed into its constituent fragments: the 5-methyl-1,3-oxazole ring and the propanoic acid tail. iomcworld.org These fragments could then be used to screen for interactions with the target protein. nih.gov Subsequently, promising fragments can be grown or linked to generate novel molecules with improved binding affinity. nih.gov

Computational FBDD can utilize molecular docking to screen virtual fragment libraries. nih.gov The identified fragment hits can then be elaborated upon by adding functional groups that can form additional favorable interactions with the target, guided by the structure of the binding site. For instance, if a hydrophobic pocket is identified near the methyl group of the oxazole ring, this position could be a vector for fragment growth, adding larger hydrophobic moieties to enhance binding. An example of a hypothetical fragment-based design strategy is outlined in Table 3.

Table 3: Hypothetical Fragment-Based Design Strategy

Scaffold Moiety Potential Growth Vector Rationale for Modification Example New Moiety
Methyl group on oxazole C5 position To occupy an adjacent hydrophobic pocket Isopropyl, Cyclohexyl
Propanoic acid chain Carboxylate terminus To form additional hydrogen bonds Amide, Ester with polar groups

This structured, albeit hypothetical, computational investigation of this compound demonstrates the power of in silico methods to guide and accelerate the drug discovery process. By systematically exploring the interactions, dynamics, and potential for scaffold-based design, researchers can generate valuable hypotheses that can be tested experimentally.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) is a computational strategy that leverages the knowledge of known active molecules to identify new compounds with similar properties. eurofinsdiscovery.comnih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biolabs.com For this compound, LBVS can be employed to search large chemical databases for compounds that share key structural or electronic features.

One of the primary techniques in LBVS is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. cam.ac.ukbenthamscience.com A pharmacophore model for this compound would be constructed by identifying its key chemical features. These would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the propanoic acid).

A hydrogen bond donor (the hydroxyl group of the carboxylic acid).

A hydrophobic feature (the methyl group on the oxazole ring).

Aromatic/hydrophobic characteristics of the oxazole ring itself.

Once a pharmacophore model is generated, it can be used as a 3D query to screen large compound libraries. nih.gov Molecules from the library that can map their features onto the pharmacophore model are considered virtual hits and are prioritized for further investigation.

Another powerful LBVS method is 3D Quantitative Structure-Activity Relationship (3D-QSAR) . This approach extends beyond simple feature mapping to quantify the relationship between the 3D properties of a molecule and its biological activity. neovarsity.orgresearchgate.net If a series of analogues of this compound with known activities were available, a 3D-QSAR model could be developed. This model would correlate variations in steric and electrostatic fields around the aligned molecules with their corresponding activities, providing predictive insights for designing more potent compounds. nih.gov

Shape-based screening is another valuable ligand-based technique. This method operates on the principle that molecules with similar shapes are likely to bind to the same target. nih.gov The 3D shape of this compound would be used as a template to search for compounds with a high degree of shape similarity.

The results of a hypothetical ligand-based virtual screening campaign starting from this compound could be summarized in a table that ranks hit compounds based on various similarity metrics.

Illustrative Data Table: Ligand-Based Virtual Screening Hits

Hit IDTanimoto CoefficientPharmacophore Fit ScorePredicted Activity (IC₅₀, µM)
ZINC123450.850.921.5
ZINC678900.820.882.3
ZINC543210.790.951.8

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Based Virtual Screening

In contrast to ligand-based methods, structure-based virtual screening (SBVS) relies on the known 3D structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. nih.govfrontiersin.org The most prominent SBVS method is molecular docking . nih.govazolifesciences.com This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com

To apply SBVS to this compound, a specific biological target would first need to be identified or hypothesized. For instance, given its structure, one might hypothesize that it could inhibit a particular enzyme. The process would then involve:

Preparation of the Target and Ligand: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning correct protonation states, and defining the binding site. Similarly, a 3D conformation of this compound is generated.

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the binding site of the protein. nih.gov

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. These scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

The output of a molecular docking study is a ranked list of ligands based on their predicted binding affinities. frontiersin.org The top-scoring compounds are then selected for experimental testing. nih.gov Molecular docking would allow for a detailed visualization of the potential binding mode of this compound within the active site of its target. This would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the binding pocket, or hydrophobic interactions involving the methyl-oxazole moiety.

Illustrative Data Table: Structure-Based Virtual Screening Hits for a Hypothetical Kinase Target

Hit IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
This compound-8.5Lys72, Asp1842
ZINC98765-9.2Lys72, Asp184, Glu913
ZINC45678-8.9Lys72, Asp1842

This table is for illustrative purposes only and does not represent actual experimental data.

By combining both ligand-based and structure-based virtual screening approaches, a comprehensive in silico investigation of this compound and its analogues can be conducted. These computational studies are a cost-effective and efficient means to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. scilifelab.se

Biological Evaluation of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid and Its Analogs: in Vitro Studies

Enzyme Inhibition Assays

Characterization of Inhibitory Potency (IC50, Ki)

There is no publicly available data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid against any known enzymes.

Kinetic Studies of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

Information regarding the mechanism of enzyme inhibition, such as whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, is not available in the current scientific literature.

Specificity Profiling Against Enzyme Families

There are no studies detailing the specificity profile of this compound against various enzyme families.

Receptor Binding and Modulation Studies

Radioligand Binding Assays

No data from radioligand binding assays for this compound is present in the reviewed literature. Such assays would be necessary to determine its affinity for specific receptors.

Functional Assays for Receptor Agonism/Antagonism

There is no information available from functional assays to characterize this compound as a receptor agonist or antagonist.

Allosteric Modulation Investigations

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. Investigating the potential allosteric modulatory effects of this compound would typically involve functional assays in the presence and absence of a known orthosteric ligand.

For example, if the target of interest were a G-protein coupled receptor (GPCR), radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP or intracellular calcium) would be performed. The compound would be tested for its ability to enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the binding or functional response of the orthosteric ligand. The data would be analyzed to determine changes in the potency (EC50) or efficacy (Emax) of the primary ligand.

Cellular Pathway Modulation In Vitro

To understand how this compound affects cellular function, a variety of cell-based assays would be employed to investigate its impact on specific signaling pathways.

Cell-Based Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activation or inhibition of specific transcription factors and signaling pathways. youtube.comyoutube.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter element that is responsive to a particular signaling pathway.

Should this compound be hypothesized to modulate a pathway such as NF-κB, cells containing an NF-κB response element driving luciferase expression would be treated with the compound. An increase or decrease in luciferase activity would indicate modulation of the pathway. Data from such an assay would typically be presented in a dose-response curve to determine the compound's potency.

Table 1: Hypothetical Reporter Gene Assay Data

Concentration (µM) Luciferase Activity (Relative Light Units)
0.1 105
1 250
10 800

Western Blot Analysis of Protein Expression/Phosphorylation

Western blot analysis is a technique used to detect specific proteins in a sample and to assess their expression levels or post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways.

If a reporter gene assay suggested that this compound affects a particular pathway, Western blotting could be used for confirmation and to identify specific molecular targets. For instance, if the MAPK/ERK pathway were implicated, cells would be treated with the compound, and cell lysates would be analyzed for changes in the phosphorylation status of key proteins like ERK1/2. A change in the ratio of phosphorylated protein to total protein would indicate a modulatory effect.

Table 2: Hypothetical Western Blot Densitometry Analysis

Treatment p-ERK/Total ERK Ratio
Vehicle Control 1.0
Compound (10 µM) 2.5

Flow Cytometry for Cellular Processes

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It can be used to assess various cellular processes, including cell cycle progression, apoptosis (programmed cell death), and proliferation.

To evaluate the effect of this compound on cell fate, a cell line of interest would be treated with the compound for a defined period. For cell cycle analysis, cells would be stained with a DNA-binding dye like propidium (B1200493) iodide. For apoptosis, markers like Annexin V and a viability dye would be used. The resulting data would reveal if the compound induces cell cycle arrest at a particular phase or triggers apoptosis.

Target Identification and Validation Using Chemical Probes

A key challenge in pharmacology is identifying the direct molecular targets of a novel compound. Chemical biology approaches, such as the use of chemical probes, are instrumental in this process.

Affinity Chromatography and Proteomics

To identify the protein targets of this compound, the compound could be chemically modified to create a probe for affinity chromatography. This typically involves attaching a linker and a reactive group or an affinity tag (like biotin) to the parent molecule.

The resulting probe is then immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to the immobilized compound are captured. After washing away non-specifically bound proteins, the target proteins are eluted and subsequently identified using mass spectrometry-based proteomics. This approach can provide a comprehensive profile of the proteins that interact with the compound of interest within a complex biological sample.

Photoaffinity Labeling Techniques

Photoaffinity labeling is a powerful technique used to identify and characterize the specific binding interactions of a compound with its biological targets. This method involves chemically modifying the compound of interest, in this case, this compound or its analogs, by incorporating a photoreactive group. Upon exposure to ultraviolet (UV) light, this photoreactive group becomes activated and forms a covalent bond with nearby molecules, effectively "labeling" the target protein or receptor at the binding site.

While a valuable tool in chemical biology, a comprehensive review of available scientific literature did not yield specific studies where photoaffinity labeling techniques have been employed to investigate the molecular targets of this compound or its direct analogs. The application of this technique would first require the synthesis of a derivative of the parent compound containing a suitable photophore, such as a phenyl azide, benzophenone, or diazirine. mdpi.com Subsequent in vitro experiments using this modified probe in the presence of relevant cell lysates or purified proteins, followed by UV irradiation and analysis (e.g., via mass spectrometry), would be necessary to elucidate its specific binding partners.

Genetic Knockdown/Knockout Confirmation

Genetic knockdown or knockout approaches are fundamental in validating the biological targets of a compound identified through methods like photoaffinity labeling or other screening assays. By reducing (knockdown) or completely eliminating (knockout) the expression of a specific gene, researchers can observe whether the biological effect of the compound is diminished or abolished. This provides strong evidence that the protein encoded by that gene is indeed the target through which the compound exerts its activity.

A thorough search of published research reveals no specific studies that have utilized genetic knockdown or knockout strategies to confirm the biological targets of this compound. Such an investigation would typically involve treating cells with reduced or absent expression of a putative target protein with the compound and comparing their response to that of wild-type cells. The absence of such data indicates that the specific molecular targets of this compound have not yet been validated using these genetic techniques.

In Vitro ADME Properties (Excluding Human Clinical Data)

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. These assays provide valuable insights into how a compound is likely to behave in a biological system.

Metabolic Stability in Microsomal Preparations

Metabolic stability assays using liver microsomes are a standard in vitro method to evaluate the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes. evotec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes. evotec.com The stability of a compound is typically assessed by incubating it with microsomes and a necessary cofactor like NADPH, and then monitoring the decrease in the compound's concentration over time. evotec.comnih.gov A compound with high metabolic stability will be cleared more slowly from the body, potentially leading to a longer duration of action.

Specific experimental data on the metabolic stability of this compound in human, rat, or mouse liver microsomes is not available in the reviewed scientific literature. To perform such a study, the compound would be incubated with liver microsomes, and samples would be analyzed at various time points using a technique like liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound. nih.gov The results would typically be presented as the half-life (t½) and intrinsic clearance (CLint) of the compound.

CompoundSpeciesMicrosomal Protein (mg/mL)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundHumanData not availableData not availableData not available
This compoundRatData not availableData not availableData not available
This compoundMouseData not availableData not availableData not available

Plasma Protein Binding Assays

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug in the body. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target, as well as being available for metabolism and excretion. nih.gov Common methods for determining the extent of plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation.

No specific data from plasma protein binding assays for this compound could be located in the scientific literature. An experimental determination would involve incubating the compound with plasma from different species (e.g., human, rat, mouse) and then separating the protein-bound fraction from the unbound fraction to quantify the concentration of the compound in each.

CompoundSpeciesPlasma Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
This compoundHumanData not availableData not availableData not available
This compoundRatData not availableData not availableData not available
This compoundMouseData not availableData not availableData not available

Permeability Studies Across Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates. nih.govnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov Permeability is assessed by measuring the rate at which a compound transverses this cell monolayer from the apical (lumenal) to the basolateral (blood) side (for absorption) and in the reverse direction (for efflux). nih.gov

There is no published data on the permeability of this compound across Caco-2 cell monolayers. Such an experiment would determine the apparent permeability coefficient (Papp), which is a measure of the rate of passage of the compound across the cell monolayer. nih.gov A high Papp value in the apical-to-basolateral direction is generally indicative of good oral absorption. The ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp (efflux ratio) can indicate whether the compound is a substrate for efflux transporters.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compoundApical to Basolateral (A→B)Data not availableData not available
This compoundBasolateral to Apical (B→A)Data not available

Metabolic Pathways and Biotransformation of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid in Vitro

Enzymatic Hydrolysis Pathways

Hydrolytic enzymes such as esterases and amidases play a significant role in the metabolism of many drugs, particularly those formulated as prodrugs to enhance bioavailability. nih.gov These enzymes catalyze the cleavage of ester and amide bonds, respectively, typically converting a less active or inactive prodrug into its pharmacologically active carboxylic acid form.

Should 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid be administered as an ester prodrug (e.g., a methyl or ethyl ester), it would be a likely substrate for esterases. mdpi.com These enzymes are ubiquitous in the body, found in high concentrations in the liver, plasma, and other tissues. mdpi.com The hydrolysis of an ester derivative would yield the parent compound, this compound, and the corresponding alcohol. This biotransformation is a common strategy to improve the absorption of carboxylic acid-containing drugs. nih.gov

Table 1: Hypothetical Esterase-Mediated Hydrolysis of a this compound Ester Derivative

Substrate (Hypothetical)EnzymePrimary MetaboliteByproduct
Methyl 3-(5-methyl-1,3-oxazol-2-yl)propanoateCarboxylesterasesThis compoundMethanol
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoateCarboxylesterasesThis compoundEthanol

Similarly, if this compound were derivatized as an amide, it would be susceptible to hydrolysis by amidases. wikipedia.org Amidases, also known as acylamidases, are hydrolases that cleave amide bonds. wikipedia.org This enzymatic reaction would result in the formation of the parent carboxylic acid and ammonia (B1221849) or a primary/secondary amine, depending on the structure of the amide. This pathway is a critical activation step for various amide prodrugs. manchester.ac.uk

Table 2: Hypothetical Amidase-Mediated Hydrolysis of a this compound Amide Derivative

Substrate (Hypothetical)EnzymePrimary MetaboliteByproduct
3-(5-Methyl-1,3-oxazol-2-yl)propanamideAmidasesThis compoundAmmonia
N-Methyl-3-(5-methyl-1,3-oxazol-2-yl)propanamideAmidasesThis compoundMethylamine

Oxidative Metabolism via Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics. mdpi.com These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, O-dealkylation, and epoxidation. mdpi.com The structure of this compound presents several potential sites for CYP-mediated oxidation.

While the specific CYP isoforms that metabolize this compound are unknown, the most abundant and catalytically active isoforms in human liver microsomes are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. jcchems.com It is highly probable that one or more of these enzymes would be involved in its oxidative metabolism. The oxazole (B20620) moiety, being a heterocyclic aromatic ring, may direct the compound towards metabolism by specific CYPs known to act on such structures. For instance, azole-containing compounds are known to interact with and be metabolized by CYP enzymes, sometimes leading to inhibition of these enzymes. researchgate.net

Computational models for predicting the site of metabolism (SoM) on a molecule are valuable tools in early drug development. nih.govchemrxiv.org For this compound, the most likely sites for oxidative attack are the methyl group on the oxazole ring and the aliphatic propanoic acid side chain.

Hydroxylation of the Methyl Group: The methyl group at the 5-position of the oxazole ring is a prime candidate for hydroxylation, a common metabolic pathway for compounds with alkyl substituents on aromatic or heterocyclic rings. This would lead to the formation of a primary alcohol metabolite.

Hydroxylation of the Propanoic Acid Chain: The α- and β-carbons of the propanoic acid side chain are also susceptible to hydroxylation.

Oxazole Ring Oxidation: Although potentially a minor pathway, oxidation of the oxazole ring itself is possible. Studies on other oxazole-containing compounds have shown that ring oxidation can occur, sometimes leading to the formation of an oxazolone. nih.gov Another possibility, though less common for oxazoles compared to oxadiazoles, is CYP-mediated ring opening. nih.gov

Experimental verification of these predicted sites would involve incubating the compound with human liver microsomes or recombinant CYP isoforms and analyzing the resulting metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the predicted sites of metabolism, a number of oxidative metabolites could be formed. The primary metabolites would likely be hydroxylated derivatives. These primary metabolites could potentially undergo further oxidation to form more polar products, facilitating their excretion.

Table 3: Predicted Oxidative Metabolites of this compound

Parent CompoundPredicted Metabolic ReactionPotential Metabolite
This compoundMethyl Group Hydroxylation3-(5-(Hydroxymethyl)-1,3-oxazol-2-yl)propanoic acid
This compoundα-Carbon Hydroxylation3-(5-Methyl-1,3-oxazol-2-yl)-2-hydroxypropanoic acid
This compoundβ-Carbon Hydroxylation3-(5-Methyl-1,3-oxazol-2-yl)-3-hydroxypropanoic acid
3-(5-(Hydroxymethyl)-1,3-oxazol-2-yl)propanoic acidFurther Oxidation2-(2-Carboxyethyl)-1,3-oxazole-5-carboxylic acid

Conjugation Reactions

Conjugation reactions are a critical component of Phase II metabolism, where endogenous molecules are attached to the parent compound or its Phase I metabolites. This process typically results in larger, more polar metabolites that are readily eliminated from the body. Key conjugation pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation Pathways

Glucuronidation is a major metabolic pathway for a wide array of compounds. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.gov The resulting glucuronide conjugates are significantly more water-soluble and are often excreted in urine or bile. nih.gov Compounds with functional groups such as hydroxyls, carboxyls, and amines are common substrates for glucuronidation.

Sulfation Reactions

Sulfation is another important conjugation reaction where a sulfonate group is added to a xenobiotic. This reaction is mediated by sulfotransferase (SULT) enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor. Similar to glucuronidation, sulfation increases the polarity of the substrate, aiding in its elimination.

Glutathione Conjugation

Glutathione (GSH) conjugation is a detoxification pathway that protects cells from reactive electrophilic compounds. Glutathione S-transferases (GSTs) catalyze the reaction of the thiol group of glutathione with the electrophilic center of a substrate. nih.gov The resulting glutathione conjugates can be further metabolized to mercapturic acids before excretion. nih.gov

Characterization of Metabolites In Vitro

The identification and structural elucidation of metabolites are crucial for understanding the biotransformation of a compound. Modern analytical techniques are indispensable for characterizing the metabolites formed in in vitro systems.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for detecting and identifying metabolites in complex biological matrices. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer structural insights into the metabolite. nih.gov

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel metabolites. nih.gov While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. nih.gov Various NMR experiments, including 1D proton and carbon NMR, as well as 2D correlation experiments (e.g., COSY, HSQC, HMBC), are employed to piece together the precise structure of a metabolite. nih.gov

Although these metabolic pathways and analytical techniques are well-established, their specific application to this compound has not been reported in the reviewed literature. Therefore, no specific data tables or detailed research findings on its in vitro metabolism can be provided at this time.

Chromatographic Separation Techniques

The analysis of this compound and its potential metabolites in biological matrices necessitates robust and sensitive analytical methods. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with various detectors, are fundamental for the separation, identification, and quantification of the parent compound and its biotransformation products from complex sample mixtures. These methods are crucial for elucidating metabolic pathways and understanding the compound's behavior in vitro.

While specific, published chromatographic methods exclusively for this compound are not extensively detailed in the reviewed literature, suitable methodologies can be effectively developed based on the analysis of structurally related compounds, such as Oxaprozin. Oxaprozin, a non-steroidal anti-inflammatory drug, also contains an oxazole propanoic acid core structure. Analytical methods established for Oxaprozin provide a strong foundation for predicting the chromatographic behavior of this compound and for developing a tailored separation strategy. nih.govwjbphs.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most probable and effective technique for the separation of this compound. nih.govwjbphs.comnih.gov In this modality, a non-polar stationary phase, typically an octadecylsilane (B103800) (C18) column, is used with a polar mobile phase. nih.govnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

For this compound, which is a moderately polar carboxylic acid, the mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The inclusion of an acidic buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer with a pH around 3.0-4.0) is critical. nih.govnih.gov By lowering the pH of the mobile phase, the ionization of the carboxylic acid group is suppressed, rendering the molecule less polar and increasing its retention on the non-polar stationary phase. This leads to better peak shape and more reproducible retention times.

Detection can be achieved using a UV detector, as the oxazole ring is expected to have sufficient chromophoric properties. wjbphs.com For higher sensitivity and specificity, particularly in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice. nih.gov LC-MS allows for the determination of the mass-to-charge ratio of the analyte and its fragments, providing structural confirmation and enabling the differentiation of metabolites from the parent drug.

Based on established methods for analogous compounds, a set of typical chromatographic parameters for the analysis of this compound can be proposed. nih.govwjbphs.comnih.govamazonaws.com

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterDetails
Chromatographic Mode Reversed-Phase HPLC
Stationary Phase Octadecylsilane (C18), 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5-4.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 30 °C
Detection UV at approx. 254 nm or Mass Spectrometry (MS)
Internal Standard A structurally similar compound, e.g., Ketoprofen

Sample preparation for in vitro metabolism studies would typically involve protein precipitation from the incubation mixture (e.g., plasma or microsomal fractions) using a solvent like acetonitrile, followed by centrifugation. nih.gov The resulting supernatant can then be directly injected into the HPLC system. This procedure effectively removes larger biomolecules that could interfere with the chromatographic column. nih.gov

The development and validation of such a method would ensure its suitability for routine analysis, confirming parameters like linearity, accuracy, precision, and specificity for the quantitative determination of this compound in metabolic studies. wjbphs.comamazonaws.com

Applications of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid in Chemical Biology and Drug Discovery Research

Development as a Molecular Probe for Biological Systems

A molecular probe is a crucial tool in chemical biology, designed to interact with and report on biological systems. The development of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid into such a probe would involve several key steps, for which there is currently no specific literature.

Synthesis of Labeled Analogs for Imaging

The synthesis of labeled analogs is fundamental for visualizing and tracking molecules within biological systems. This typically involves incorporating an isotopic or fluorescent label. For this compound, this could theoretically be achieved through various synthetic strategies. For instance, isotopic labeling could involve the incorporation of carbon-13 or deuterium (B1214612) into the propanoic acid chain or the methyl group of the oxazole (B20620) ring. Fluorescent labeling might be accomplished by conjugating a fluorophore to the carboxylic acid moiety. However, no such labeled analogs of this specific compound have been reported in the scientific literature.

Use in Target Deconvolution Studies

Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound. This is a critical step in understanding a compound's mechanism of action. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners, are often employed. While the carboxylic acid handle of this compound would be suitable for such immobilization, there are no published studies describing its use in target deconvolution efforts.

Application in Phenotypic Screens

Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. This approach is valuable for discovering compounds with novel mechanisms of action. The structural motifs of this compound, namely the oxazole ring and the carboxylic acid, are present in various biologically active molecules. However, there is no available data from phenotypic screens that specifically identifies this compound as a hit compound.

Precursor for Advanced Medicinal Chemistry Scaffolds

The chemical structure of this compound makes it a potential building block for the synthesis of more complex molecules with therapeutic potential.

Incorporation into Macrocyclic Structures

Macrocycles are large cyclic molecules that often exhibit high binding affinity and selectivity for their biological targets. The bifunctional nature of this compound, with its carboxylic acid and the potential for functionalization on the oxazole ring, could allow for its incorporation into macrocyclic scaffolds. However, a review of the current literature reveals no instances of this compound being used in the synthesis of macrocyclic structures.

Utilization in Peptide Conjugates

Peptide conjugates are hybrid molecules that combine the properties of a peptide with those of a small molecule. The carboxylic acid of this compound could be readily coupled to the N-terminus or a side chain of a peptide. This could be used to modulate the peptide's properties, such as its stability, cell permeability, or target binding. At present, there are no documented examples of this compound being utilized in the creation of peptide conjugates.

Role in Prodrug Design

There is no available research to detail the role of this compound in prodrug design. The carboxylic acid group of the molecule could theoretically be esterified or otherwise modified to create a prodrug, potentially to enhance properties such as cell permeability or to achieve targeted release. However, no published studies demonstrate this application for this specific compound.

Contribution to Understanding Biological Mechanisms

Elucidation of Enzyme Catalytic Mechanisms

No literature could be found that describes the use of this compound as a tool compound or inhibitor to elucidate the catalytic mechanisms of any enzyme.

Probing Receptor Activation Pathways

There is no documented use of this compound in studies aimed at probing receptor activation pathways. Its potential as a ligand for any specific receptor has not been reported.

Role in Fragment-Based Lead Discovery

Fragment Library Inclusion

While the molecular weight of this compound (155.15 g/mol ) falls within the typical range for fragments used in fragment-based lead discovery (FBLD), there is no evidence to suggest its inclusion in any publicly disclosed fragment libraries.

Fragment Linking and Growing Strategies

Given the lack of information about its inclusion in fragment screening campaigns, there are consequently no reports on its use in fragment linking or growing strategies to develop more potent lead compounds.

Future Directions and Emerging Research Avenues for 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Exploration of Novel Synthetic Routes

While classical synthetic methods for oxazole (B20620) derivatives are established, future research will likely focus on developing more efficient, sustainable, and scalable routes to 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid and its analogs. The limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, necessitate a shift towards modern synthetic strategies.

Future exploration should prioritize:

One-Pot and Multicomponent Reactions: Designing a synthesis where multiple chemical transformations occur in a single reaction vessel would significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and time.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically accelerate reaction times, improve yields, and enhance reaction selectivity compared to conventional heating methods. This has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3,5-triazines. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility, safety, and scalability. This approach is particularly suitable for optimizing the synthesis of fine chemicals and pharmaceutical intermediates.

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water, ethanol), bio-based starting materials, and catalytic methods (as opposed to stoichiometric reagents) will be crucial for developing sustainable synthetic protocols. mdpi.com

Development of Advanced Computational Models

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. For this compound, developing advanced computational models is a critical step in exploring its potential applications.

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By synthesizing a small library of derivatives of this compound and evaluating their activity, a robust QSAR model could be built to predict the potency of novel, unsynthesized analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies can be used to screen virtual libraries of oxazole derivatives against known protein targets, identifying promising candidates for further investigation and suggesting structural modifications to improve binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with a target protein over time. nih.gov These simulations can assess the stability of a ligand-protein complex predicted by docking and reveal key interactions that are crucial for binding.

Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic properties of the molecule, such as its reactivity, stability, and spectroscopic characteristics, providing a deeper understanding of its chemical behavior. nih.gov

Table 1: Application of Computational Models

Computational Method Application for this compound Predicted Outcome
QSAR Predict biological activity of novel derivatives IC₅₀ values, binding affinity
Molecular Docking Identify potential biological targets and binding modes Binding energy, protein-ligand interactions
MD Simulations Assess the stability of the compound-target complex Conformational changes, interaction stability

| DFT Calculations | Determine electronic structure and reactivity | Molecular orbital energies, electrostatic potential |

Expansion of Biological Target Repertoire In Vitro

The structural motifs present in this compound are found in numerous biologically active molecules. For instance, the related compound Oxaprozin, which features a diphenyl-oxazole core, is a known anti-inflammatory agent. nih.gov Other propanoic acid derivatives have shown promise as inhibitors of enzymes like DNA methyltransferase 1 (DNMT1). nih.gov This suggests that the title compound could interact with a diverse range of biological targets.

A systematic in vitro screening strategy is essential to uncover its therapeutic potential. This should involve:

Antiproliferative Screening: Evaluating the compound's cytotoxicity against a broad panel of human cancer cell lines (e.g., breast, colon, lung) to identify potential anticancer activity. nih.gov

Enzyme Inhibition Assays: Testing the compound against various classes of enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes.

Antimicrobial Activity Testing: Assessing its efficacy against a range of pathogenic bacteria and fungi, as many heterocyclic compounds exhibit antimicrobial properties. mdpi.com

Table 2: Potential Biological Targets for In Vitro Screening

Target Class Specific Example(s) Rationale / Associated Disease
Kinases EGFR, SIRT2 Cancer
Methyltransferases DNMT1 Cancer, Epigenetic Disorders
Inflammatory Enzymes COX-1, COX-2 Inflammation, Pain
Cancer Cell Lines HCT-116 (Colon), MDA-231 (Breast) Oncology
Bacteria Staphylococcus aureus, Escherichia coli Infectious Diseases

| Fungi | Candida albicans | Fungal Infections |

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and the generation of novel molecular ideas. nih.govmednexus.org Integrating these technologies into the research pipeline for this compound could significantly accelerate the development of new therapeutic agents.

Future research should leverage AI and ML for:

De Novo Drug Design: Using generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel oxazole derivatives with optimized properties. nih.gov These models can "learn" the rules of chemical structure and generate molecules predicted to have high activity and favorable drug-like properties.

High-Throughput Virtual Screening: Employing ML models to rapidly screen large virtual libraries of compounds, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. researchgate.net This is far more efficient than traditional high-throughput screening.

ADMET Prediction: Utilizing AI-powered tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, reducing the likelihood of late-stage failures. researchgate.net

Synthesis Pathway Prediction: Implementing AI algorithms to identify and optimize novel synthetic routes, complementing the experimental work described in section 9.1.

Potential for Material Science Applications (Non-Biological)

Beyond its biological potential, the structure of this compound makes it an interesting candidate for applications in material science. The carboxylic acid group provides a reactive handle for polymerization or surface functionalization, while the heterocyclic oxazole ring can impart unique electronic and coordination properties.

Emerging research avenues in this area include:

Polymer Science: The compound could serve as a functional monomer. Polymerization via the carboxylic acid group could lead to new polyesters or polyamides with the oxazole moiety pendant to the polymer backbone, potentially creating materials with interesting thermal, optical, or conductive properties.

Coordination Polymers and MOFs: The nitrogen and oxygen atoms in the oxazole ring, along with the carboxylic acid group, can act as ligands to coordinate with metal ions. This could enable the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, or chemical sensing.

Corrosion Inhibition: Molecules containing nitrogen and oxygen heteroatoms are often effective corrosion inhibitors for metals. The compound could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.

Q & A

Q. What are the established synthetic routes for 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid, and how is its structural integrity validated?

Methodological Answer: The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

Oxazole ring formation : Reacting a β-ketoester (e.g., methyl acetoacetate) with a methyl-substituted nitrile derivative under acidic conditions to form the 5-methyloxazole core.

Propanoic acid linkage : Functionalizing the oxazole ring with a propanoic acid side chain through nucleophilic substitution or coupling reactions.

Purification : Recrystallization from methanol or ethanol to isolate the product.

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the oxazole ring (e.g., signals at δ 6.8–7.2 ppm for oxazole protons) and propanoic acid chain (δ 2.5–3.5 ppm for methylene groups) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (C=N stretch of oxazole) .
  • Elemental Analysis : Validates molecular formula (e.g., C₈H₉NO₃) with <0.4% deviation .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

Methodological Answer: Key properties include:

  • Solubility : Tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) using gravimetric analysis or UV-Vis spectroscopy.
  • Melting Point : Determined via Differential Scanning Calorimetry (DSC) or capillary methods (reported range: 150–160°C for similar oxazole derivatives) .
  • pKa : Measured using potentiometric titration to assess ionization behavior, critical for bioavailability studies.
  • Stability : Evaluated under varying pH (1–13), temperature (4–40°C), and light exposure via HPLC monitoring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
    • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • In vivo models :
    • Murine models for inflammation (e.g., carrageenan-induced paw edema) with dose-response analysis .
  • Controls : Include positive controls (e.g., aspirin for COX inhibition) and vehicle-treated groups.

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

Substituent variation : Modify the oxazole’s methyl group (e.g., replace with halogens or aryl groups) to assess electronic effects .

Side-chain optimization : Replace propanoic acid with bioisosteres (e.g., tetrazole) to enhance metabolic stability .

Computational modeling :

  • Docking studies : Use AutoDock Vina to predict binding affinity to targets like COX-2 .
  • QSAR models : Train regression models on activity data from derivatives to identify critical substituents .

Q. How to develop analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample preparation :
    • Protein precipitation with acetonitrile for plasma/serum samples.
    • Solid-phase extraction (SPE) for tissue homogenates.
  • Chromatography :
    • HPLC : C18 column, mobile phase = 0.1% formic acid in water:acetonitrile (70:30), flow rate = 1 mL/min .
    • LC-MS/MS : Electrospray ionization (ESI) in negative mode, monitor m/z 180.1 → 136.0 (quantifier ion) .
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (ng/mL range), and inter-day precision (<15% RSD) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of dust .
  • Spill management : Neutralize acidic spills with sodium bicarbonate, absorb with inert material (e.g., vermiculite) .
  • Waste disposal : Incinerate in a licensed facility for halogenated organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.